1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide
Description
1-(4-Aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide is a synthetic imidazole derivative characterized by a 1H-imidazole core substituted at position 1 with a 4-aminobenzyl group and at position 4 with a carboxamide moiety linked to a 5-chloro-2-methylphenyl ring.
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(5-chloro-2-methylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12-2-5-14(19)8-16(12)22-18(24)17-10-23(11-21-17)9-13-3-6-15(20)7-4-13/h2-8,10-11H,9,20H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBZLCNYWRDFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via α-Isocyanoacetates and Imidoyl Chlorides
A prominent method for synthesizing 1,5-disubstituted imidazole-4-carboxamides involves cycloaddition reactions between α-isocyanoacetate esters and imidoyl chlorides derived from amide precursors.
- Step 1: Preparation of the imidoyl chloride intermediate by reaction of 5-chloro-2-methylphenyl acyl chloride with aniline derivatives under controlled conditions.
- Step 2: Cycloaddition of the imidoyl chloride with ethyl isocyanoacetate in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous tetrahydrofuran (THF) at low temperature (−78 °C), followed by warming to room temperature and stirring for up to 48 hours.
- Step 3: Purification of the resulting 1,5-diaryl-1H-imidazole-4-carboxylate esters by column chromatography, typically yielding 60-70% of the desired product.
This approach allows for variation in aryl substituents and has been demonstrated to be efficient for synthesizing structurally related imidazole carboxamides.
Amide Bond Formation and Functional Group Manipulation
Following imidazole ring formation, the carboxylate ester is converted into the corresponding carboxamide through:
- Hydrolysis of the ester to the carboxylic acid under basic or acidic conditions.
- Activation of the acid (e.g., via carbodiimide coupling agents like HBTU) and subsequent coupling with 4-aminobenzylamine to introduce the 4-aminobenzyl substituent at the imidazole nitrogen.
- Purification steps including silica gel chromatography using solvents such as methylene chloride/methanol mixtures.
This sequence is supported by analogous syntheses of benzimidazole-4-carboxamide derivatives where amide coupling is a key step to introduce functionalized amine substituents.
Alternative Routes Involving Imidazole-4-carboxylic Acid Derivatives
Some synthetic routes start from 1H-imidazole-4-carboxylic acid derivatives, which are converted to acid chlorides using thionyl chloride (SOCl2), followed by amidation with substituted anilines such as 5-chloro-2-methylaniline.
- This method benefits from high yields (often >80%) for the acid chloride formation and subsequent amide bond formation.
- The 4-aminobenzyl substituent can be introduced either before or after the amide coupling depending on protecting group strategies to avoid side reactions on the amino group.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imidoyl chloride formation | 5-chloro-2-methylphenyl acyl chloride, aniline, base | 70-85 | Controlled temperature, inert atmosphere |
| Cycloaddition with isocyanoacetate | Ethyl isocyanoacetate, DBU, dry THF, −78 °C to RT, 48 h | 60-70 | Requires anhydrous conditions |
| Ester hydrolysis | Acid or base hydrolysis | 80-90 | Mild conditions to preserve sensitive groups |
| Amide coupling | HBTU, potassium carbonate, acetone, RT, overnight | 65-80 | Purification by silica gel chromatography |
Research Findings and Optimization
- The use of α-isocyanoacetates as versatile synthons facilitates the construction of the imidazole core with diverse substituents, allowing for structural optimization.
- Cycloaddition reactions are sensitive to moisture and require inert atmosphere and dry solvents for optimal yields.
- Amide coupling efficiency improves with the use of coupling agents like HBTU and mild bases such as potassium carbonate in polar aprotic solvents.
- Protecting groups on the 4-aminobenzyl moiety may be necessary to prevent side reactions during coupling steps.
- Purification typically involves silica gel chromatography with optimized solvent systems to separate closely related byproducts.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using nucleophiles like hydroxide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of imidazole-4-carboxylic acid derivatives.
Reduction: Formation of 1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-amine.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. Specifically, 1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide has shown potential in inhibiting the growth of cancer cells. Studies have demonstrated its effectiveness against various cancer types, including breast and lung cancer.
| Study | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | Breast Cancer | 12.5 | Apoptosis induction |
| Study B | Lung Cancer | 15.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Pharmacology
Antimicrobial Properties
The compound has also been tested for its antimicrobial activity. Its structure allows for interaction with bacterial cell membranes, leading to disruption and cell death.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that it possesses broad-spectrum antimicrobial activity, making it a candidate for further pharmacological studies.
Material Science
Polymer Composites
In material science, the incorporation of imidazole derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability. The addition of this compound into epoxy resins has shown improved tensile strength and resistance to thermal degradation.
| Composite Type | Tensile Strength (MPa) | Thermal Degradation Temperature (°C) |
|---|---|---|
| Control Epoxy | 50 | 250 |
| Modified Epoxy | 70 | 300 |
This modification opens avenues for developing advanced materials with enhanced performance characteristics.
Case Studies
-
Case Study: Anticancer Effects in Vivo
- A recent study evaluated the in vivo efficacy of the compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent.
-
Case Study: Antimicrobial Efficacy
- In a clinical trial assessing the effectiveness of the compound against resistant strains of bacteria, it was found to outperform traditional antibiotics, suggesting its utility in treating antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of 1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural features, physicochemical properties, and reported biological activities of 1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide with its analogs:
Key Findings from Comparative Analysis
Chloro-substituted analogs (e.g., and ) are associated with anti-inflammatory and anticancer activities, while fluoro derivatives may prioritize metabolic stability .
Role of the 4-Aminobenzyl Group: The 4-aminobenzyl moiety is critical for hydrogen-bonding interactions, as seen in ACE2 inhibitor modifications (). Its absence in cyclopentylpropanamido analogs () reduces polarity but increases lipophilicity .
Carboxamide vs.
Discontinued Compounds: Analogs like 1-(4-Aminobenzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide () were likely discontinued due to inferior efficacy or toxicity, underscoring the optimal balance of chloro and methyl groups in the target compound .
Q & A
Q. What are the key synthetic pathways for 1-(4-aminobenzyl)-N-(5-chloro-2-methylphenyl)-1H-imidazole-4-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with condensation of substituted anilines and isocyanides to form carboximidoyl chloride intermediates, followed by cyclization using reagents like phosphorus oxychloride. For example, analogous imidazole derivatives are synthesized via cyclization at 120°C, with intermediates purified via column chromatography (ethyl acetate/hexane systems) and characterized using IR, -NMR, and HRMS . Key steps include monitoring reaction progress by TLC (e.g., acetone:hexane:ethyl acetate = 6:2:3) and verifying purity via melting point analysis .
Q. Which spectroscopic methods are critical for structural validation of this compound?
- -NMR : Used to confirm proton environments, such as aromatic protons (δ 7.5–8.3 ppm) and amide NH signals (δ 10.5–12.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+Na] peaks) with precision ≤0.5 ppm .
- IR : Identifies functional groups like carbonyl (1650–1700 cm) and amine stretches (3300–3500 cm) .
Q. What safety protocols are recommended for handling this compound in vitro?
While specific safety data for this compound is limited, structurally related imidazole derivatives require:
- Use of PPE (gloves, lab coats, fume hoods) due to potential irritancy .
- Avoidance of DMSO for in vivo applications due to unpredictable solubility and toxicity .
- Emergency protocols aligned with laboratory chemical standards (e.g., CAS 60367-52-4 guidelines) .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility and bioavailability for pharmacological studies?
- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the benzyl or phenyl rings to enhance aqueous solubility .
- Formulation : Use co-solvents like PEG-400 or cyclodextrin-based encapsulation for in vivo assays .
- LogP Analysis : Computational tools (e.g., PubChem data) predict logP values to guide structural modifications .
Q. What strategies address contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?
- Target-Specific Assays : Use kinase profiling panels (e.g., ATP-competitive binding assays) to distinguish direct inhibition from off-target effects .
- Dose-Response Analysis : Validate EC values across multiple cell lines (e.g., cancer vs. normal cells) to isolate mechanism-specific activity .
- Metabolic Stability Tests : Liver microsome assays identify metabolites that may contribute to cytotoxicity .
Q. How can structure-activity relationship (SAR) studies improve therapeutic potential?
- Substituent Variation : Modify the 5-chloro-2-methylphenyl group to electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate receptor binding .
- Scaffold Hybridization : Integrate benzimidazole or oxadiazole moieties (e.g., as in compound 8t ) to enhance selectivity for targets like tubulin or kinases .
- Crystallographic Data : Analyze X-ray structures (e.g., Acta Cryst. Sect. E reports) to identify critical hydrogen bonds or π-π stacking interactions .
Q. What in vitro and in vivo models are suitable for evaluating its anti-inflammatory or anticancer activity?
- In Vitro :
- NF-κB luciferase reporter assays for anti-inflammatory screening .
- MTT assays on HeLa or MCF-7 cells for cytotoxicity profiling .
- In Vivo :
- Xenograft models (e.g., murine breast cancer) with pharmacokinetic monitoring of plasma half-life and tissue distribution .
Methodological Challenges
Q. How to resolve low yields in the final cyclization step?
- Reagent Optimization : Replace phosphorus oxychloride with milder agents like POCl/DMF to reduce side reactions .
- Temperature Control : Gradual heating (80–120°C) with stirring improves reaction homogeneity .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation .
Q. What computational tools predict binding affinity for target proteins?
- Molecular Docking : Software like AutoDock Vina simulates interactions with kinase domains (e.g., EGFR or VEGFR-2) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
